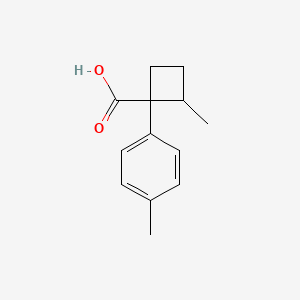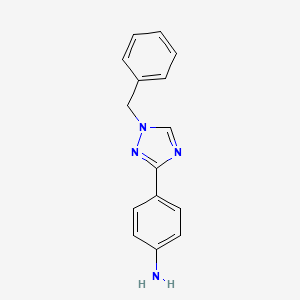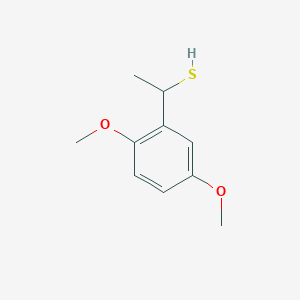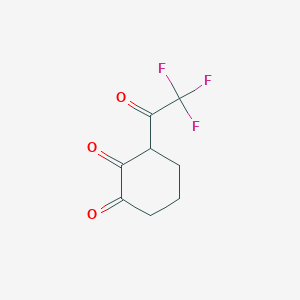
3-(Trifluoroacetyl)cyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoroacetyl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C8H7F3O3 It is characterized by the presence of a trifluoroacetyl group attached to a cyclohexane-1,2-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with trifluoroacetic anhydride in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Trifluoroacetyl)cyclohexane-1,2-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione
- o,o′-Bis(trifluoroacetyl)-p-cresol
- 2-(Trifluoromethyl)cyclohexane-1,3-dione
Comparison: Compared to similar compounds, 3-(Trifluoroacetyl)cyclohexane-1,2-dione is unique due to its specific substitution pattern and the presence of the trifluoroacetyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-2-1-3-5(12)6(4)13/h4H,1-3H2 |
InChI Key |
CLOLCNMFFLMEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


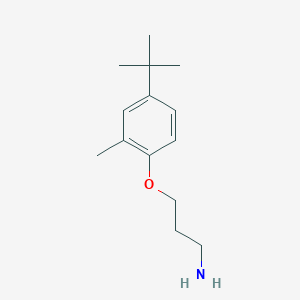
![2-{[1-(3,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13305792.png)
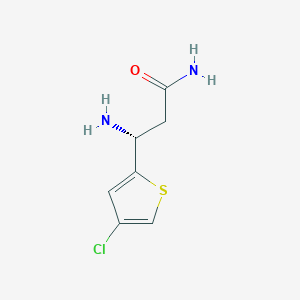

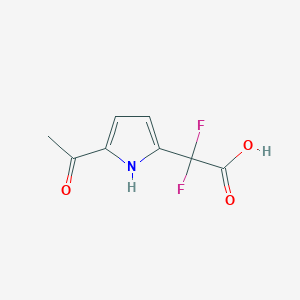
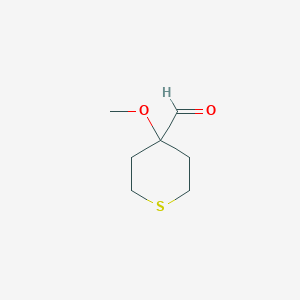
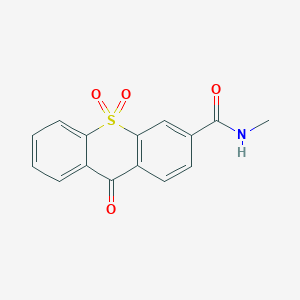
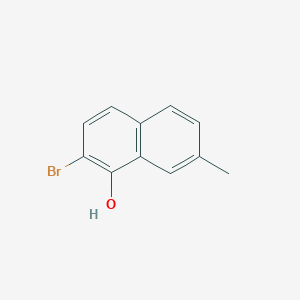
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)

